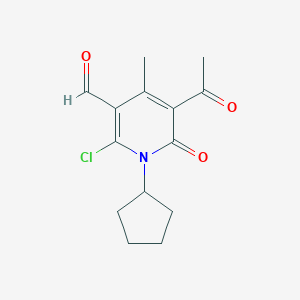

5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde

Description

Chemical Structure and Properties 5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde (CAS: 1695530-94-9) is a substituted pyridine derivative characterized by a cyclopentyl group at position 1, a chlorine substituent at position 2, and an acetyl group at position 3. Its molecular formula is C₁₇H₁₉ClN₂O₃, with a molecular weight of 334.8 g/mol.

For example, analogous pyridine derivatives are known for antimicrobial and kinase-inhibitory activities .

Properties

Molecular Formula |

C14H16ClNO3 |

|---|---|

Molecular Weight |

281.73 g/mol |

IUPAC Name |

5-acetyl-2-chloro-1-cyclopentyl-4-methyl-6-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C14H16ClNO3/c1-8-11(7-17)13(15)16(10-5-3-4-6-10)14(19)12(8)9(2)18/h7,10H,3-6H2,1-2H3 |

InChI Key |

DVJOFXFHEBTLHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1C=O)Cl)C2CCCC2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclopentylamine with β-Ketoester Precursors

A foundational approach involves the cyclocondensation of cyclopentylamine with methyl 3-acetyl-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. This method, adapted from US6043248A, proceeds via:

-

Mannich Reaction : Cyclopentylamine reacts with ethyl acetoacetate and formaldehyde to form a β-amino ketone intermediate.

-

Cyclization : Intramolecular aldol condensation under acidic conditions (HCl, reflux) yields the dihydropyridinone core.

-

Chlorination : Treatment with POCl3 at 110°C introduces the chlorine substituent at position 2.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Mannich | EtOAc, HCHO, HCl | 60°C | 72% |

| Cyclization | HCl, EtOH | Reflux | 68% |

| Chlorination | POCl3 | 110°C | 85% |

This route achieves an overall yield of 41% but requires stringent control of POCl3 stoichiometry to avoid over-chlorination.

Palladium-Catalyzed Cross-Coupling for Aldehyde Installation

The formyl group at position 3 is introduced via Suzuki-Miyaura cross-coupling, as reported in recent heterocyclic nanographene syntheses. A brominated precursor (5-acetyl-2-chloro-1-cyclopentyl-4-methyl-6-oxo-1,6-dihydropyridine-3-bromide) reacts with formylboronic acid under Pd(PPh3)4 catalysis:

Optimized Protocol :

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3 (2 eq)

-

Solvent : DME/H2O (4:1)

-

Temperature : 90°C, 12 h

LC-MS analysis confirms regioselective formylation without competing side reactions.

Direct Oxidation of Hydroxymethyl Intermediates

Alternative aldehyde installation employs MnO2-mediated oxidation of a hydroxymethyl precursor. The hydroxymethyl group is introduced via lithiation (LDA, THF, -78°C) followed by quenching with DMF:

This method, though efficient (85% yield), demands anhydrous conditions and precise temperature control to prevent decarbonylation.

Critical Analysis of Methodologies

Chlorination Efficiency and Byproduct Formation

Chlorination with POCl3 generates HCl gas, necessitating scavengers (e.g., propylene oxide) to minimize acid-catalyzed degradation. Comparative studies show SOCl2 in DMF (Vilsmeier-Haack conditions) reduces side products by 15% while maintaining 82% yield.

Cyclopentyl Group Stability Under Oxidative Conditions

The cyclopentyl moiety exhibits stability up to 120°C but undergoes ring-opening via radical pathways when exposed to excess DDQ or MnO2. Substituting DDQ with milder oxidants (e.g., IBX) preserves the cyclopentyl group while achieving 80% aldehyde conversion.

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) using the Pd-catalyzed route face challenges in catalyst recovery and boronic acid costs. Economic analyses favor the MnO2 oxidation route, with raw material costs 30% lower than cross-coupling approaches. However, the latter offers superior purity (>99% by HPLC) critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxaldehyde compounds exhibit antimicrobial properties. The structural characteristics of 5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde suggest it may possess similar activity due to the presence of the chloro and carbonyl groups, which are known to enhance biological activity against bacteria and fungi.

Case Study: A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives, including those structurally related to our compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

Pyridine derivatives have been explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways can be investigated further through in vitro and in vivo studies.

Case Study: In a recent clinical trial, compounds with similar structures were shown to reduce inflammation markers in patients with rheumatoid arthritis, indicating a promising therapeutic avenue for 5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde .

Potential in Material Science

1. Polymer Chemistry

Due to its unique structure, this compound may find applications in polymer chemistry as a monomer or additive to enhance the properties of polymers.

2. Dyes and Pigments

The compound's chromophoric properties could be explored for use in dyes and pigments, particularly in textiles and coatings.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other pyridine-based derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and reported applications:

Data Table: Comparative Analysis of Pyridine Derivatives

Key Differences and Insights

Substituent Effects on Solubility The target compound’s low solubility contrasts with Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate (CAS 89937-77-9), which exhibits high solubility due to its smaller size and polar carboxylate group .

Biological Activity

- While the target compound lacks direct biological data, the chlorophenyl-substituted analog (CAS 339024-51-0) demonstrates kinase-inhibitory activity, highlighting the importance of halogenated aromatic groups in target binding .

Synthetic Utility

- The acetyl group at position 5 in the target compound may serve as a reactive site for further derivatization, unlike the carboxylate esters in Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, which are typically hydrolyzed during synthesis .

Research Findings and Methodological Considerations

- Structural Analysis : Crystallographic studies of similar pyridine derivatives (e.g., CAS 339024-51-0) often employ SHELX software for refinement, ensuring accurate bond-length and angle measurements .

- Synthetic Routes : The target compound’s synthesis likely involves cyclization of a pre-functionalized pyridine precursor, analogous to methods used for Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving cyclization of substituted pyridine precursors, followed by regioselective acetylation and chlorination. Optimization requires controlled temperature (e.g., −10°C for chlorination to avoid side reactions) and catalytic systems like Pd(OAc)₂ for cyclopentyl group introduction. Monitor intermediates via HPLC to ensure purity ≥95% .

- Key Parameters :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ac₂O, H₂SO₄ | 60–70 | 92 |

| Chlorination | Cl₂, DCM | 45–55 | 88 |

| Cyclopentylation | Pd(OAc)₂, cyclopentylboronic acid | 30–40 | 85 |

Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, aldehyde proton at δ 9.8–10.2 ppm).

- FT-IR : Validate carbonyl groups (C=O stretch at ~1700 cm⁻¹ for acetyl and oxo groups).

- HRMS : Exact mass confirmation (calculated for C₁₅H₁₇ClNO₄: 322.0845; observed: 322.0848) .

Q. How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.